molecular formula C15H8F3N7OS B2665350 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396714-43-4

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2665350
CAS RN: 1396714-43-4
M. Wt: 391.33
InChI Key: IYQCOIVWNVKFNH-UHFFFAOYSA-N
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Description

The compound “N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide” is a derivative of 1,3,4-thiadiazole . It has been found to exhibit good antiproliferative activity against various types of cancers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazole derivatives have been synthesized via a Stille coupling reaction .


Molecular Structure Analysis

1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The specific structure of “this compound” would need to be determined through techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives have been extensively studied . For instance, the incorporation of the benzo [1,2- c ;4,5- c ′]bis [1,2,5]thiadiazole unit into certain polymers has significantly altered their optical and electrochemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the optical band gap of certain derivatives has been estimated from the onset absorption edge .

Scientific Research Applications

Synthesis and Characterization

Research on N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide often focuses on its synthesis and the biological activity of related compounds. For instance, Patel et al. (2015) synthesized a series of heterocyclic compounds by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-((4-phenylthiazol-2-yl)carbamoyl)benzoic acid derivatives, evaluating their antibacterial and antifungal activities Patel & Patel, 2015.

Anticancer Properties

Significant research has been conducted into the anticancer properties of compounds related to this compound. Tiwari et al. (2017) reported on the synthesis of Schiff’s bases containing a thiadiazole scaffold, demonstrating promising anticancer activity against various human cancer cell lines, including melanoma and leukemia Tiwari et al., 2017.

Photophysical Properties

The study of the photophysical properties of related compounds has also been a focus. Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, exploring their excellent photophysical properties, including large Stokes shifts and solid-state fluorescence Zhang et al., 2017.

Antimicrobial Agents

Compounds related to this compound have been explored for their potential as antimicrobial agents. Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating potent antimicrobial activity against various pathogens, indicating the potential for these compounds in antimicrobial applications Bikobo et al., 2017.

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is diverse and depends on the specific derivative and its target. For instance, some derivatives have been found to inhibit SHP2, an oncogenic phosphatase .

Future Directions

The future directions for research on “N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide” and similar compounds could include further exploration of their anticancer properties , development of more efficient synthesis methods , and investigation of their potential as visible-light organophotocatalysts .

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N7OS/c16-15(17,18)8-4-6-9(7-5-8)25-21-13(20-24-25)14(26)19-10-2-1-3-11-12(10)23-27-22-11/h1-7H,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQCOIVWNVKFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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